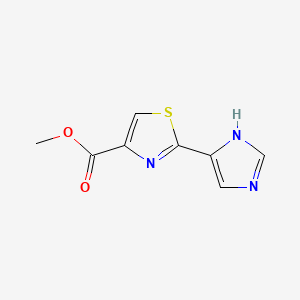
Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with thiazole carboxylates under controlled conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthiazole-4-carboxylic acid
- Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
- Methyl 2-chloro-4-thiazolecarboxylate
Uniqueness
Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .
Biological Activity
Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.
Structure and Properties
The compound features a thiazole ring fused with an imidazole moiety, contributing to its biological activities. The presence of these heterocycles is crucial for the interaction with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.
- Mechanism of Action : Research indicates that thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown IC50 values as low as 1.50 µM against human leukemia cell lines, indicating potent cytotoxicity .
- Case Study : A study evaluated the activity of this compound against various cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values of 5 µM and 3 µM respectively, demonstrating its potential as an anticancer agent .
Antioxidant Activity
Thiazole derivatives are known for their antioxidant properties, which are essential for protecting cells from oxidative stress.
- Research Findings : Studies have shown that this compound exhibits significant free radical scavenging activity. It was tested using DPPH and ABTS assays, showing a scavenging percentage of over 70% at a concentration of 100 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy.
- Mechanism : The compound has been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In a study involving LPS-stimulated macrophages, this compound reduced TNF-α levels by approximately 60% compared to untreated controls .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives is well-documented.
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
methyl 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)6-3-14-7(11-6)5-2-9-4-10-5/h2-4H,1H3,(H,9,10) |
InChI Key |
JUCPYCRPELCEMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















